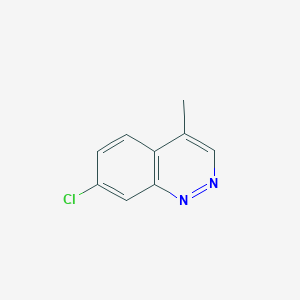
7-Chloro-4-methylcinnoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-4-methylcinnoline is a heterocyclic aromatic compound with the molecular formula C₉H₇ClN₂ It belongs to the cinnoline family, which is characterized by a fused benzene and pyridine ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-methylcinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the cinnoline ring. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products.
化学反応の分析
Types of Reactions: 7-Chloro-4-methylcinnoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The cinnoline ring can be reduced to form dihydrocinnoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst.
Major Products:
Nucleophilic Substitution: Formation of 7-amino-4-methylcinnoline or 7-thio-4-methylcinnoline.
Oxidation: Formation of 7-chloro-4-formylcinnoline or 7-chloro-4-carboxycinnoline.
Reduction: Formation of 7-chloro-4-methyl-1,2-dihydrocinnoline.
科学的研究の応用
7-Chloro-4-methylcinnoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 7-Chloro-4-methylcinnoline involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, disrupting essential metabolic pathways. In cancer research, it may induce apoptosis by interacting with cellular DNA and inhibiting topoisomerase enzymes. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used.
類似化合物との比較
7-Chloro-4-aminoquinoline: Known for its antimalarial properties.
7-Chloro-4-methylquinoline: Shares structural similarities but differs in its reactivity and applications.
7-Chloro-4-quinolone: Used in the synthesis of various pharmaceuticals.
Uniqueness: 7-Chloro-4-methylcinnoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in diverse scientific applications make it a valuable compound for research and industrial use.
特性
CAS番号 |
89770-40-1 |
|---|---|
分子式 |
C9H7ClN2 |
分子量 |
178.62 g/mol |
IUPAC名 |
7-chloro-4-methylcinnoline |
InChI |
InChI=1S/C9H7ClN2/c1-6-5-11-12-9-4-7(10)2-3-8(6)9/h2-5H,1H3 |
InChIキー |
AMFCDXVQXBJTMO-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=NC2=C1C=CC(=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















